molecular formula C12H24O3 B14465263 3,5-Dipentyl-1,2,4-trioxolane CAS No. 72328-16-6

3,5-Dipentyl-1,2,4-trioxolane

Cat. No.: B14465263
CAS No.: 72328-16-6
M. Wt: 216.32 g/mol
InChI Key: KOYQQGGDBSHTBI-UHFFFAOYSA-N
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Description

3,5-Dipentyl-1,2,4-trioxolane is an organic compound belonging to the class of trioxolanes Trioxolanes are characterized by a three-membered ring containing two oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dipentyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the ozonolysis of alkenes, followed by cyclization to form the trioxolane ring. The reaction conditions often include low temperatures and the presence of a solvent such as dichloromethane to stabilize the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction is carried out in specialized reactors designed to handle ozone safely. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dipentyl-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.

    Substitution: Substitution reactions can occur at the carbon atoms adjacent to the trioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5-Dipentyl-1,2,4-trioxolane has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and stability of trioxolanes.

    Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.

    Medicine: Research is conducted to investigate its potential as an antimalarial agent, similar to other trioxolanes.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dipentyl-1,2,4-trioxolane involves the cleavage of the trioxolane ring, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins or lipids, causing alkylation or peroxidation. This mechanism is similar to that of other trioxolanes, which are known for their antimalarial activity through the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diphenyl-1,2,4-trioxolane
  • 1,2,4-Trioxane
  • 1,2,4,5-Tetraoxane

Uniqueness

3,5-Dipentyl-1,2,4-trioxolane is unique due to its specific pentyl substituents, which can influence its reactivity and biological activity. Compared to other trioxolanes, it may exhibit different physical and chemical properties, making it a valuable compound for specific applications.

Properties

CAS No.

72328-16-6

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3,5-dipentyl-1,2,4-trioxolane

InChI

InChI=1S/C12H24O3/c1-3-5-7-9-11-13-12(15-14-11)10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

KOYQQGGDBSHTBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OC(OO1)CCCCC

Origin of Product

United States

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